[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-2485852, also known as GSK-5852, is a NS5B inhibitor potentially for treatment of HCV infection.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of amino-3-fluorophenyl boronic acids, including compounds similar to the one , involves a process of protecting the amine group, followed by lithium-bromine exchange, and addition of trimethyl borate. These compounds are of interest due to their applications in the synthesis of biologically active compounds and use in pharmaceuticals. Their utility in Suzuki cross-coupling reactions and other synthetic chemistry applications is noted, highlighting their relevance in creating complex organic molecules (Das et al., 2003).
Crystal Structure and Stability
- Research into compounds structurally related to [4-({5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Ylamino}methyl)-2-Fluorophenyl]boronic Acid, such as 5-Chloro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, has been conducted to understand their crystal structures. These studies reveal how certain substituents and their positions affect the molecular geometry and stability, contributing to the development of new materials with specific physical and chemical properties (Choi et al., 2009).
Applications in Fluorescent Labeling and Sensing
- Derivatives of phenylboronic acids have been used as fluorescent labeling reagents for the determination of diol compounds by High-Performance Liquid Chromatography (HPLC). This suggests potential applications of [4-({5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Ylamino}methyl)-2-Fluorophenyl]boronic Acid in the development of new reagents for analytical chemistry, especially in detecting and quantifying various biological and chemical substances (Terado et al., 2000).
Role in Development of Novel Compounds
- The compound and its related derivatives have played a significant role in the development of novel molecules with potential biological activity. Studies involving similar compounds, such as 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, demonstrate the synthesis of new compounds with antimicrobial activity, hinting at the possibility of [4-({5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Ylamino}methyl)-2-Fluorophenyl]boronic Acid being a precursor or an intermediate in synthesizing biologically active agents (Kariuki et al., 2022).
properties
CAS RN |
1331942-30-3 |
---|---|
Product Name |
[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid |
Molecular Formula |
C27H25BF2N2O6S |
Molecular Weight |
554.3718 |
IUPAC Name |
(4-((N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)methyl)-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C27H25BF2N2O6S/c1-31-27(33)25-20-12-19(16-4-5-16)23(13-24(20)38-26(25)17-6-8-18(29)9-7-17)32(39(2,36)37)14-15-3-10-21(28(34)35)22(30)11-15/h3,6-13,16,34-35H,4-5,14H2,1-2H3,(H,31,33) |
InChI Key |
GDSKPIAEYNJODX-UHFFFAOYSA-N |
SMILES |
OB(C1=CC=C(CN(C2=C(C3CC3)C=C4C(C(NC)=O)=C(C5=CC=C(F)C=C5)OC4=C2)S(=O)(C)=O)C=C1F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK-2485852; GSK 2485852; GSK2485852; GSK-5852; GSK 5852; GSK5852 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.